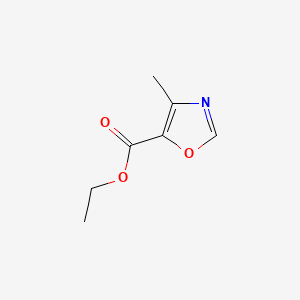

Ethyl 4-methyloxazole-5-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMORZSEENWFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174451 | |

| Record name | Ethyl 4-methyloxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20485-39-6 | |

| Record name | Ethyl 4-methyloxazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methyloxazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-methyloxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methyloxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-METHYLOXAZOLE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKW37IL2S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Complex Synthesis: An In-depth Technical Guide to Ethyl 4-methyloxazole-5-carboxylate

For the discerning researcher, scientist, and drug development professional, understanding the intricacies of key chemical intermediates is paramount to innovation. This guide provides a comprehensive technical overview of Ethyl 4-methyloxazole-5-carboxylate (CAS No. 20485-39-6), a versatile heterocyclic building block. We will delve into its synthesis, spectroscopic characterization, safety protocols, and its pivotal role in the synthesis of complex molecules, moving beyond simple procedural outlines to explore the scientific rationale behind its effective utilization.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1][2] This structural motif is a common feature in many biologically active compounds.[3] Understanding the fundamental properties of this molecule is the first step in its effective application.

| Property | Value | Source |

| CAS Number | 20485-39-6 | [4] |

| Molecular Formula | C₇H₉NO₃ | [4] |

| Molecular Weight | 155.15 g/mol | [4] |

| Appearance | Colorless oil | ECHEMI |

| Melting Point | 38 °C | ECHEMI |

| Boiling Point | 59-62 °C @ 1.5 Torr | ECHEMI |

| Density | 1.139 g/cm³ | ECHEMI |

| Flash Point | 96.1 °C | ECHEMI |

| Refractive Index | 1.468 | ECHEMI |

Synthesis of this compound: A Mechanistic Approach

The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing routes to this heterocyclic core, including the Robinson-Gabriel, Fischer, and Van Leusen syntheses.[1][2][5] For this compound, a common and efficient laboratory-scale synthesis involves the reaction of ethyl 2-chloroacetoacetate with formamide.

Reaction Principle and Causality

This synthesis is a variation of the Hantzsch oxazole synthesis. The underlying principle is the condensation of a β-keto ester (ethyl 2-chloroacetoacetate) with an amide (formamide) to form the oxazole ring. The choice of ethyl 2-chloroacetoacetate is strategic; the chlorine atom at the α-position acts as a good leaving group, facilitating the initial nucleophilic attack by the formamide nitrogen. Formamide serves a dual purpose: it is the source of the nitrogen atom at position 3 and the carbon atom at position 2 of the oxazole ring.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-chloroacetoacetate

-

Formamide

-

Formic acid (99%)

-

Ammonium formate

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 40.0 g (0.243 mol) of ethyl 2-chloro-3-oxobutanoate in 240 mL of formic acid (99%).

-

Addition of Reagents: To this solution, add 80.0 g (1.27 mol) of ammonium formate.

-

Reflux: Heat the reaction mixture to reflux and maintain for five hours. The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with 1 L of water.

-

Neutralization: Carefully neutralize the solution with sodium carbonate.

-

Extraction: Extract the aqueous solution three times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation.

Mechanistic Insights

The following diagram illustrates the plausible reaction mechanism for the synthesis of this compound.

Caption: Proposed reaction pathway for the synthesis of this compound.

Spectroscopic Characterization: A Guide to Structural Verification

Accurate structural elucidation is critical in chemical synthesis. Here, we provide an overview of the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.90 ppm | singlet | 1H | Oxazole ring proton (H2) |

| ~4.30 ppm | quartet | 2H | -OCH₂CH₃ |

| ~2.52 ppm | singlet | 3H | -CH₃ on oxazole ring |

| ~1.35 ppm | triplet | 3H | -OCH₂CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum complements the proton NMR by providing information about the carbon skeleton.

| Chemical Shift (δ) | Assignment |

| ~162 ppm | Ester carbonyl carbon (C=O) |

| ~150 ppm | Oxazole ring carbon (C5) |

| ~140 ppm | Oxazole ring carbon (C2) |

| ~130 ppm | Oxazole ring carbon (C4) |

| ~61 ppm | -OCH₂CH₃ |

| ~14 ppm | -OCH₂CH₃ |

| ~11 ppm | -CH₃ on oxazole ring |

Note: These are predicted chemical shifts based on typical values for similar structures and may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1580-1620 | Medium | C=N stretch (oxazole ring) |

| ~1100-1300 | Strong | C-O stretch (ester and oxazole ring) |

The strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 155. A prominent fragment peak is often observed at m/z 43.[4]

Biological Significance and Applications in Drug Discovery

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds with antimicrobial, anti-inflammatory, and anticancer properties.[3][7][8] this compound serves as a key starting material for the synthesis of more complex, biologically active molecules.[3]

Precursor to Vitamin B6 (Pyridoxine)

One of the most significant industrial applications of oxazole derivatives is in the synthesis of Vitamin B6 (pyridoxine).[9][10][11][12] The oxazole ring acts as a diene in a Diels-Alder reaction, a crucial step in constructing the pyridine core of pyridoxine.[12]

Caption: Role of the oxazole core in the synthesis of Vitamin B6.

Building Block for Novel Therapeutics

The ester functionality of this compound provides a convenient handle for further chemical modifications. Hydrolysis of the ester to the corresponding carboxylic acid opens up a plethora of synthetic possibilities, including the formation of amides, which are common in many drug molecules. Researchers have explored the synthesis of various derivatives with potential antimicrobial and anticancer activities.[8][13][14]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification:

-

GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

-

Avoid inhalation of vapors and contact with skin and eyes.[15]

-

In case of contact, immediately flush the affected area with copious amounts of water.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of complex and biologically relevant molecules. Its straightforward synthesis, well-defined spectroscopic properties, and versatile reactivity make it an invaluable tool for researchers in both academia and industry. A thorough understanding of its chemistry, as outlined in this guide, is fundamental to unlocking its full potential in the development of novel pharmaceuticals and other advanced materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Vitamin B6: A Long Known Compound of Surprising Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]

- 11. Synthesis of B6 vitamin | Semantic Scholar [semanticscholar.org]

- 12. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

Ethyl 4-methyloxazole-5-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 4-methyloxazole-5-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical industries.[1] Its oxazole core serves as a versatile scaffold, making it a crucial building block in the synthesis of more complex, biologically active molecules.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of this intermediate's physical properties is not merely academic; it is fundamental to its practical application. These properties govern critical parameters such as storage, handling, reaction kinetics, purification, and formulation. This guide provides a detailed examination of the core physical and chemical characteristics of this compound, offering both established data and the experimental context necessary for its effective utilization in a laboratory setting.

Compound Identification and Molecular Structure

A precise identification is the cornerstone of any chemical analysis. The structural and molecular details provide the foundational context for all physical properties.

-

Synonyms: 4-Methyloxazole-5-carboxylic acid ethyl ester, 4-Methyl-5-carbethoxyoxazole[3][5]

-

InChIKey: XNMORZSEENWFLI-UHFFFAOYSA-N[7]

The molecule consists of a central 5-membered oxazole ring, substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 5-position. This combination of a heterocyclic aromatic system and an ester functional group dictates its chemical reactivity and physical behavior.

Core Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various chemical data sources. These values are essential for predicting the compound's behavior under different experimental conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Melting Point | 38 °C | [3] |

| Boiling Point | 59-62 °C at 1.5 Torr 204.1 °C (Predicted at atm. pressure) | [1][3] |

| Density | 1.139 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.468 | [3] |

| Flash Point | 96.1 °C | [3] |

| Purity | Typically >96.0% (GC) | |

| Storage Conditions | Room temperature, sealed in a dry environment | [1][5][6] |

Detailed Analysis of Physical Characteristics

State, Appearance, and Odor

At a standard ambient temperature and pressure (SATP), this compound exists as a clear liquid, with coloration ranging from completely colorless to a yellowish-orange hue, which may depend on purity. While a melting point of 38°C is reported, it suggests that the compound can solidify into a low-melting solid if stored at temperatures below this point.[3] This is a critical consideration for handling, as the material may require warming to be transferred as a liquid.

Thermal Properties: Melting and Boiling Points

The reported boiling point of 59-62 °C is specified at a reduced pressure of 1.5 Torr.[3] This is a common practice for organic compounds that may be susceptible to decomposition at higher temperatures. Distillation under vacuum allows for purification at a significantly lower temperature than the atmospheric boiling point, thereby preserving the integrity of the molecule. The predicted atmospheric boiling point of 204.1 °C indicates moderate volatility under standard conditions.[1] The flash point of 96.1 °C is the lowest temperature at which its vapors will ignite in the presence of an ignition source, classifying it as a combustible liquid but not highly flammable.[3][8]

Density and Refractive Index

The density of 1.139 g/cm³ indicates that the compound is slightly denser than water.[3] The refractive index, a measure of how light propagates through the substance, is a highly specific physical constant used for identification and rapid purity assessment. A measured value of 1.468 for a purified sample can serve as a reliable quality control metric.[3]

Solubility Profile

Based on its molecular structure, which includes both a polar heterocyclic ring and a moderately nonpolar ethyl ester group, this compound is expected to be soluble in a range of common organic solvents such as chloroform, methanol, ethanol, and ethyl acetate.[9] Synthesis procedures often involve extraction from aqueous media using diethyl ether, which suggests limited solubility in water but good solubility in moderately polar organic solvents.[3] This differential solubility is the cornerstone of its purification by liquid-liquid extraction.

Spectroscopic Characterization Profile

While specific spectra are proprietary to the analyzing entity, the molecular structure allows for an expert prediction of its characteristic spectroscopic signatures. These are vital for confirming the identity and structural integrity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to be distinct. The ethyl group should present as a quartet around 4.3 ppm (the -CH₂- adjacent to the ester oxygen) and a triplet around 1.3 ppm (the terminal -CH₃). The methyl group on the oxazole ring would likely appear as a sharp singlet around 2.5 ppm. The lone proton on the oxazole ring should appear as a singlet further downfield, typically above 7.9 ppm.

-

¹³C NMR: The carbon spectrum will show a peak for the ester carbonyl carbon (C=O) around 160-165 ppm. The carbons of the oxazole ring will appear in the aromatic region (approx. 120-160 ppm). The carbons of the ethyl group and the methyl group will be found in the upfield region.

-

FT-IR (Infrared Spectroscopy): The IR spectrum provides confirmation of the functional groups. A strong, sharp absorption band is expected around 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ester.[10] Vibrations for the C=N and C-O bonds within the oxazole ring would be present in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.[10] C-H stretching from the alkyl groups will be observed just below 3000 cm⁻¹.[10]

-

Mass Spectrometry (MS): In a mass spectrum, the compound is expected to show a molecular ion peak (M+) at an m/z (mass-to-charge ratio) corresponding to its molecular weight, 155.15.[4]

Experimental Protocol: Melting Point Determination

To ensure the trustworthiness of reported data, a self-validating and standardized protocol is essential. The determination of a melting point is a fundamental technique for assessing the purity of a solid compound. Given that this compound can exist as a solid below 38°C, this protocol is highly relevant.

Objective: To determine the melting point range of a solidified sample of this compound using the capillary tube method.

Methodology:

-

Sample Preparation: Ensure the sample is completely solid by cooling it below its expected melting point (e.g., in an ice bath). The solid sample must be thoroughly dried to remove any residual solvent.

-

Loading the Capillary Tube: Pulverize a small amount of the solid sample into a fine powder on a watch glass. Tamp the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

Begin heating the block. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

-

For a known compound like this one, heat rapidly to about 20 °C below the expected melting point (i.e., to about 18 °C).

-

Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp melting range of 1-2 °C. Impurities will typically depress and broaden this range.

-

Characterization Workflow

The logical flow for analyzing a chemical sample like this compound involves a series of steps to confirm its identity, purity, and structure.

Caption: Workflow for Physicochemical Characterization.

Conclusion

The physical properties of this compound define its profile as a stable, moderately volatile liquid or low-melting solid that is readily soluble in common organic solvents. The data presented—from its thermal characteristics to its spectroscopic signatures—provides the essential framework for its safe handling, effective purification, and successful application in synthetic chemistry. For professionals in drug discovery and development, this knowledge is paramount for transitioning this key intermediate from a laboratory reagent to a component of a scalable synthetic route. Adherence to standardized protocols for property determination will ensure reproducibility and reliability in any research and development context.

References

- 1. This compound [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:20485-39-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. PubChemLite - this compound (C7H9NO3) [pubchemlite.lcsb.uni.lu]

- 8. 5-メチルイソオキサゾール-4-カルボン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]

- 10. Ethyl 5-Methyloxazole-4-carboxylate | 32968-44-8 | Benchchem [benchchem.com]

An In-Depth Technical Guide to Ethyl 4-methyloxazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methyloxazole-5-carboxylate, a key heterocyclic building block, holds significant importance in the realms of medicinal chemistry and pharmaceutical development. With the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol , this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, most notably as a precursor in the industrial production of Pyridoxine (Vitamin B6). This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic analysis, established synthesis protocols with mechanistic insights, and a discussion of its applications in the development of pharmaceuticals and other bioactive compounds.

Core Molecular and Physical Properties

This compound is a stable organic compound at room temperature. Its fundamental properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C7H9NO3 | [1][2] |

| Molecular Weight | 155.15 g/mol | [1] |

| CAS Number | 20485-39-6 | [1][2] |

| Appearance | Colorless oil (can solidify) | [3] |

| Melting Point | 38 °C | [3] |

| Boiling Point | 59-62 °C @ 1.5 Torr; 204.1°C (predicted) | [3] |

| Density | 1.139 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents. | |

| IUPAC Name | ethyl 4-methyl-1,3-oxazole-5-carboxylate | [1] |

Spectroscopic Profile

A thorough understanding of the spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm are:

-

Oxazole Ring Proton (H-2): A singlet typically appearing downfield.

-

Ethyl Group (CH₂): A quartet due to coupling with the adjacent methyl protons.

-

Methyl Group (on oxazole ring): A singlet.

-

Ethyl Group (CH₃): A triplet due to coupling with the adjacent methylene protons.

-

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.[1] The expected chemical shifts (δ) in ppm are:

-

Carbonyl Carbon (C=O): In the range of 160-170 ppm.

-

Oxazole Ring Carbons (C-2, C-4, C-5): Typically found in the aromatic region (120-160 ppm).

-

Ethyl Group (CH₂): Around 60 ppm.

-

Methyl Group (on oxazole ring): In the aliphatic region.

-

Ethyl Group (CH₃): Further upfield in the aliphatic region.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands (in cm⁻¹) include:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=N and C=C Stretches (Oxazole Ring): Absorptions in the 1500-1650 cm⁻¹ region.

-

C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.

-

C-H Stretches (Alkyl and Aromatic): Around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) would be observed at m/z = 155. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.[4]

Synthesis of this compound

One of the most common and industrially relevant methods for synthesizing this compound is through the reaction of ethyl 2-chloroacetoacetate with formamide.[5]

Reaction Scheme

Caption: Synthesis of this compound.

Mechanistic Insights

The reaction proceeds through a multi-step mechanism. Initially, formamide acts as both a reactant and a solvent. The reaction likely involves the formation of an intermediate by the reaction of ethyl 2-chloroacetoacetate with formamide, which then undergoes cyclization and dehydration to form the oxazole ring. The process is typically carried out at elevated temperatures.[5]

Detailed Experimental Protocol

Materials:

-

Ethyl 2-chloroacetoacetate

-

Formamide

-

Sodium carbonate (for neutralization)

-

Diethyl ether (for extraction)

-

Magnesium sulfate (for drying)

-

Round bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round bottom flask equipped with a reflux condenser, combine ethyl 2-chloroacetoacetate (1.0 eq) and an excess of formamide (at least 3.0 eq).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a significant volume of water and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

Transfer the aqueous solution to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound as a colorless oil.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dictated by the interplay of the electron-donating methyl group and the electron-withdrawing ethyl carboxylate group on the oxazole ring. This substitution pattern influences its behavior in various chemical transformations.

Reactivity of the Oxazole Ring

The oxazole ring is generally considered electron-deficient, which can make electrophilic substitution challenging.[6] However, the methyl group at the C4 position provides some activation. The C2 position is the most electron-deficient and susceptible to deprotonation by a strong base.[6] The ester group at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further derivatization, such as amide bond formation.

Key Application: Synthesis of Pyridoxine (Vitamin B6)

A significant industrial application of this compound is in the synthesis of Pyridoxine (Vitamin B6).[5][7] The synthesis involves the conversion of the ethyl ester to a cyano group, forming 5-cyano-4-methyl-oxazole. This intermediate then undergoes a Diels-Alder reaction with a suitable dienophile to construct the pyridine ring of pyridoxine.[5]

Caption: Pathway to Vitamin B6 from the title compound.

Intermediate for Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of various bioactive compounds with potential therapeutic applications. Its structure is a building block in heterocyclic chemistry, enabling the construction of more complex molecules with antimicrobial, anti-inflammatory, and other pharmacological properties.[8] For instance, the oxazole scaffold is present in numerous natural products and synthetic compounds with significant biological activities.[9] It is also used in medicinal chemistry research for designing drug candidates targeting central nervous system disorders and infectious diseases, as well as in agrochemical research.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It may cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of Vitamin B6 and a growing importance in the discovery of new bioactive molecules. Its synthesis is well-documented, and its reactivity offers multiple avenues for the creation of diverse chemical entities. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for researchers and scientists working in organic synthesis, medicinal chemistry, and drug development.

References

- 1. This compound | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. PubChemLite - this compound (C7H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

Ethyl 4-methyloxazole-5-carboxylate structure and IUPAC name

An In-Depth Technical Guide to Ethyl 4-Methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical structure, nomenclature, physicochemical properties, synthesis methodologies, and key applications, offering insights from a senior application scientist's perspective.

Chemical Structure and Nomenclature

This compound is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The core oxazole ring is substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 5-position.

IUPAC Name: ethyl 4-methyl-1,3-oxazole-5-carboxylate

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount in drug development for predicting its behavior in biological systems and for designing appropriate formulations.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | PubChem |

| Molecular Weight | 155.15 g/mol | PubChem |

| Appearance | White to off-white solid | Chemical suppliers |

| Melting Point | 39-42 °C | Chemical suppliers |

| Boiling Point | 245.5±25.0 °C (Predicted) | ChemSpider |

| Solubility | Soluble in methanol, ethanol, dichloromethane | General knowledge |

| pKa | 1.16±0.10 (Predicted) | ChemSpider |

| LogP | 1.12 (Predicted) | PubChem |

Synthesis of this compound

The synthesis of substituted oxazoles is a fundamental process in medicinal chemistry. A common and reliable method for preparing this compound is through the reaction of an α-amino acid ester with an orthoester, followed by cyclization.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol is based on the well-established Robinson-Gabriel synthesis for oxazole formation.

Step 1: Acylation of Ethyl 2-aminopropanoate

-

To a solution of ethyl 2-aminopropanoate hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.

-

Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated intermediate.

Step 2: Cyclization to form this compound

-

Dissolve the acylated intermediate in a suitable solvent such as toluene.

-

Add a dehydrating agent like phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Rationale Behind Experimental Choices

-

Choice of Base: Triethylamine is used to neutralize the hydrochloride salt of the starting material and to scavenge the acid formed during the acylation reaction, driving the reaction to completion.

-

Dehydrating Agent: Phosphorus pentoxide or sulfuric acid acts as a powerful dehydrating agent, facilitating the intramolecular cyclization and aromatization to form the oxazole ring.

-

Purification: Column chromatography is essential to remove any unreacted starting materials, byproducts, and residual reagents, ensuring the high purity of the final compound required for subsequent applications.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The oxazole moiety is a common scaffold in many biologically active compounds.

-

Scaffold for Bioactive Molecules: The oxazole ring is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

-

Precursor for Carboxylic Acids and Amides: The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides. These derivatives can then be used in peptide couplings or other transformations to build larger, more complex molecules.

-

Fragment-Based Drug Discovery: Due to its relatively small size and specific chemical features, this compound can be used as a fragment in fragment-based drug discovery (FBDD) to identify new lead compounds.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and accessible synthesis. Its utility as a chemical building block makes it a compound of high interest for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties and synthesis is crucial for its effective application in the development of novel therapeutics.

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 4-Methyloxazole-5-carboxylate

This technical guide provides an in-depth analysis of the expected spectroscopic data for ethyl 4-methyloxazole-5-carboxylate (CAS No: 20485-39-6), a key heterocyclic building block in medicinal and agrochemical research.[1][2] As drug development professionals and researchers, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this characterization, providing a unique fingerprint of the molecular structure.

This document is structured to offer not just data, but a field-proven perspective on the causality behind experimental choices and data interpretation, ensuring a trustworthy and authoritative resource for laboratory professionals.

Molecular Structure and Overview

This compound possesses a compact, functionalized heterocyclic core. The molecule, with the formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol , features an oxazole ring substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 5-position.[3] This arrangement of an electron-donating methyl group and an electron-withdrawing ester group on the aromatic oxazole ring dictates its unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Analysis

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and parameter selection.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of high-purity this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large, interfering solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard, setting the 0 ppm point for both ¹H and ¹³C spectra.

-

Filtration: Filter the sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

-

Data Acquisition:

-

Acquire spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR , a standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , a proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon. A higher sample concentration (50-100 mg) is often required due to the low natural abundance of the ¹³C isotope.

-

Diagram: General NMR Workflow

Caption: Workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| a | ~8.0 - 8.2 | Singlet | N/A | 1H | Oxazole Ring Proton (H-2) |

| b | ~4.3 - 4.4 | Quartet | ~7.1 Hz | 2H | Methylene Protons (-O-CH₂ -CH₃) |

| c | ~2.5 - 2.6 | Singlet | N/A | 3H | Methyl Protons (Ring-CH₃ ) |

| d | ~1.3 - 1.4 | Triplet | ~7.1 Hz | 3H | Methyl Protons (-O-CH₂-CH₃ ) |

Interpretation:

-

Oxazole Proton (a): The proton at the C-2 position of the oxazole ring is expected to be the most deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms and the aromatic ring current. It will appear as a sharp singlet downfield.

-

Ethyl Ester Group (b, d): The ethyl group presents a classic quartet-triplet pattern. The methylene protons (b ) are adjacent to an electronegative oxygen atom, shifting them downfield to ~4.3-4.4 ppm. They are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (d ) are further from the oxygen and appear upfield at ~1.3-1.4 ppm, split into a triplet by the two methylene protons. The coupling constant for both signals will be identical (~7.1 Hz).

-

Ring Methyl Group (c): The methyl group attached to the oxazole ring is in an aromatic environment and is expected to appear as a singlet around 2.5-2.6 ppm.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~161 - 163 | Ester Carbonyl (C =O) |

| ~156 - 158 | Oxazole Ring Carbon (C -2) |

| ~151 - 153 | Oxazole Ring Carbon (C -4) |

| ~128 - 130 | Oxazole Ring Carbon (C -5) |

| ~60 - 62 | Methylene Carbon (-O-CH₂ -CH₃) |

| ~14 - 15 | Methyl Carbon (-O-CH₂-CH₃ ) |

| ~11 - 12 | Methyl Carbon (Ring-CH₃ ) |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon, appearing furthest downfield (>160 ppm).

-

Oxazole Ring Carbons: The three carbons within the oxazole ring have distinct chemical shifts. C-2 is typically the most deshielded of the ring carbons due to its position between two heteroatoms. The substituted C-4 and C-5 carbons will appear in the aromatic region, with their exact shifts influenced by their substituents.

-

Ethyl and Methyl Carbons: The aliphatic carbons of the ethyl ester and the ring methyl group appear in the upfield region of the spectrum (<65 ppm), consistent with typical sp³-hybridized carbons.

Infrared (IR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: FTIR Analysis

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions corresponding to the ester functional group and the oxazole ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2980 - 3000 | C-H Stretch (sp³) | Alkyl groups (CH₃, CH₂) |

| ~1720 - 1740 | C=O Stretch | Ester |

| ~1580 - 1650 | C=N and C=C Stretch | Oxazole Ring |

| ~1200 - 1300 | C-O Stretch (asymmetric) | Ester (O=C-O ) |

| ~1050 - 1150 | C-O Stretch (symmetric) | Ester (O -C-C) & Ring Ether |

Interpretation:

-

C=O Stretch: The most prominent and diagnostic peak will be the strong, sharp absorption from the ester carbonyl stretch, expected around 1730 cm⁻¹. This is a clear indicator of the ester functional group.

-

C-H Stretches: In the region just below 3000 cm⁻¹, absorptions from the sp³ C-H stretching of the methyl and methylene groups will be present.

-

Ring Vibrations: The C=N and C=C stretching vibrations within the oxazole ring will produce one or more medium-intensity bands in the 1580-1650 cm⁻¹ region.

-

C-O Stretches: The "fingerprint region" (<1500 cm⁻¹) will contain strong bands corresponding to the C-O stretching modes of the ester group and the ether linkage within the oxazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, it allows for structural elucidation and confirmation.

Experimental Protocol: GC-MS Analysis

Methodology (Electron Ionization - EI):

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC). The heated injection port (e.g., 250 °C) vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5). A temperature gradient is used to separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a high-energy molecular ion (M•⁺).

-

Fragmentation & Detection: The unstable molecular ion undergoes fragmentation. The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Predicted Mass Spectrum and Fragmentation Analysis

The monoisotopic mass of this compound (C₇H₉NO₃) is 155.06 Da.[3] The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 155, followed by a series of fragment ions resulting from predictable cleavage pathways.

Table 4: Predicted Major Fragments in EI-MS

| m/z | Proposed Fragment Ion | Loss from Molecular Ion (m/z 155) |

|---|---|---|

| 155 | [C₇H₉NO₃]•⁺ (Molecular Ion) | N/A |

| 127 | [M - C₂H₄]•⁺ | Ethylene (28 Da) |

| 110 | [M - OCH₂CH₃]⁺ | Ethoxy radical (45 Da) |

| 82 | [M - COOEt]⁺ | Carboethoxy group (73 Da) |

| 43 | [CH₃CO]⁺ (Acylium ion) | C₅H₄NO₂ (112 Da) |

Interpretation of Fragmentation: The fragmentation of the molecular ion (m/z 155) is driven by the stability of the resulting fragments and the presence of functional groups that are prone to cleavage.

-

Loss of Ethylene (m/z 127): A common fragmentation pathway for ethyl esters is a McLafferty-type rearrangement, leading to the loss of a neutral ethylene molecule (28 Da).

-

α-Cleavage (Loss of Ethoxy Radical, m/z 110): Cleavage of the C-O bond adjacent to the carbonyl group results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), forming a stable acylium ion.

-

Loss of the Ester Group (m/z 82): Cleavage of the bond between the oxazole ring and the carbonyl carbon can lead to the loss of the entire carboethoxy radical (•COOEt, 73 Da).

-

Formation of the Base Peak (m/z 43): The NIST mass spectrum for this compound shows a base peak at m/z 43.[3] This highly stable fragment is characteristic of an acylium ion, [CH₃CO]⁺. Its formation involves a more complex rearrangement and fragmentation of the oxazole ring itself, a common pathway in the mass spectrometry of substituted oxazoles.

Diagram: Predicted Mass Spec Fragmentation

Caption: Key predicted fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis via NMR, IR, and MS provides a robust and validated structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, most notably the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the assigned structure. Together, these techniques provide the necessary data to ensure the identity, purity, and structural integrity of this important chemical intermediate, underpinning its reliable use in research and development.

References

Solubility of ethyl 4-methyloxazole-5-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 4-Methyloxazole-5-Carboxylate in Organic Solvents

Foreword: Navigating the Pre-formulation Landscape

In the intricate journey of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) or its key intermediates are foundational pillars upon which success is built. Among these, solubility stands out as a critical determinant of a compound's fate, influencing everything from reaction kinetics in process chemistry to bioavailability in preclinical studies.[1] This guide is dedicated to this compound, a vital heterocyclic building block frequently employed in the synthesis of bioactive molecules and pharmaceuticals.[2][3] While this intermediate is widely utilized, its solubility profile in common organic solvents is not extensively documented in public literature.

Therefore, this document moves beyond a simple data sheet. It is designed as a comprehensive technical guide for researchers, chemists, and drug development professionals. We will not only explore the theoretical underpinnings of this compound's solubility but also provide robust, field-proven methodologies for its empirical determination. The objective is to empower you, the scientist, with the knowledge and practical protocols necessary to generate high-quality, reliable solubility data in your own laboratory, thereby accelerating your research and development programs.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its behavior in different solvent environments. The structure, a substituted oxazole, features a mix of polar (ester group, oxazole nitrogen and oxygen) and non-polar (ethyl and methyl groups) functionalities, suggesting a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | [4] |

| Molecular Weight | 155.15 g/mol | [4] |

| CAS Number | 20485-39-6 | [4] |

| Melting Point | 38 °C | [5] |

| Boiling Point | 59-62 °C @ 1.5 Torr | [5] |

| Density | 1.139 g/cm³ | [5] |

The molecule's ester group can act as a hydrogen bond acceptor, while the absence of acidic protons makes it incapable of hydrogen bond donation. Its modest molecular weight and low melting point suggest that its crystal lattice energy may not be prohibitively high, which is generally favorable for dissolution. Based on these features, we can anticipate moderate to good solubility in polar aprotic solvents and lower alcohols, with diminishing solubility in highly non-polar, aliphatic solvents.

The Theoretical Framework: What Governs Solubility?

The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This is dictated by the interplay between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol).

At its core, this process can be visualized as a three-step energetic cycle, which provides the causal logic behind the "like dissolves like" principle.

-

Lattice Energy (ΔH_lattice): Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is always an endothermic process.

-

Cavitation Energy (ΔH_cavity): Energy needed to overcome the solvent-solvent interactions to create a "hole" for the solute molecule. This is also endothermic.

-

Solvation Energy (ΔH_solvation): Energy released when the solute molecule is placed in the cavity and forms new solute-solvent interactions. This is an exothermic process.

Solubility is favored when the energy released during solvation is sufficient to overcome the energy penalties of breaking the solute and solvent interactions. For this compound, this means selecting solvents that can effectively interact with its ester and oxazole moieties.

Methodologies for Accurate Solubility Determination

In drug development, solubility can be categorized into two types: kinetic and thermodynamic.[6] Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[6][7] Thermodynamic solubility, however, is the true equilibrium concentration of a compound in a given solvent at a specific temperature and is the gold standard for pre-formulation.[7] This guide will focus on determining thermodynamic solubility.

The Gold-Standard: Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[8] It involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is achieved.

Protocol: Equilibrium Solubility via Shake-Flask and HPLC-UV Analysis

-

Preparation: Accurately weigh approximately 5-10 mg of this compound into a 2 mL glass vial.

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent. Rationale: An excess of solid must be visible to ensure saturation.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for at least 24 hours. Rationale: 24 hours is a standard starting point to ensure equilibrium is reached for most compounds. For compounds with slow dissolution kinetics, this may need to be extended to 48 or 72 hours, which can be verified by taking measurements at multiple time points.

-

Phase Separation: After equilibration, allow the vial to rest for 1-2 hours for coarse solids to settle. Then, centrifuge the vial at >10,000 x g for 15-20 minutes to pellet all undissolved solid. Rationale: This step is critical. Inadequate separation is a common source of error, leading to artificially high solubility values.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform a precise serial dilution with a suitable mobile phase (e.g., 1:100 followed by another 1:100 for a 1:10,000 total dilution) to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a calibration curve prepared from a known stock solution of the compound.

-

Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = [Concentration from HPLC (mg/mL)] * [Total Dilution Factor]

High-Throughput Screening: Miniaturized Shake-Flask in 96-Well Plates

For earlier stages of discovery where multiple solvents or conditions are being tested, the shake-flask method can be miniaturized.[8]

Protocol: 96-Well Plate Equilibrium Solubility

-

Compound Plating: Dispense a known amount of the compound (e.g., 1-2 mg) into each well of a 96-well plate. This can be done gravimetrically or by evaporating a stock solution.

-

Solvent Addition: Add a precise volume of each test solvent (e.g., 200 µL) to the appropriate wells.

-

Sealing and Equilibration: Seal the plate with a chemically resistant, pierceable seal. Place on a plate shaker at a controlled temperature for 24-48 hours.

-

Separation: Centrifuge the entire plate to pellet the undissolved solid.

-

Analysis: Use an automated liquid handler to transfer a small aliquot of the supernatant to a new analysis plate, performing dilutions as necessary. Quantification is typically done via HPLC-UV or LC-MS/MS.

Experimental Design: Key Considerations for Self-Validating Protocols

A robust solubility assessment requires careful planning. The choices made during experimental design are critical for generating trustworthy and reproducible data.

Solvent Panel Selection

A comprehensive solvent screen should include representatives from different classes to probe the compound's behavior across a range of polarities and hydrogen bonding capabilities.

| Solvent Class | Example Solvent | Dielectric Constant (ε) | Polarity Index | Rationale for Inclusion |

| Polar Protic | Methanol | 32.7 | 5.1 | Probes hydrogen bond donation/acceptance. Common in synthesis. |

| Ethanol | 24.5 | 4.3 | Common processing and formulation solvent. | |

| Polar Aprotic | Acetonitrile | 37.5 | 5.8 | Common reversed-phase HPLC mobile phase component. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | High solubilizing power; universal stock solvent.[1] | |

| Acetone | 20.7 | 5.1 | Common washing and reaction solvent. | |

| Moderate Polarity | Ethyl Acetate | 6.0 | 4.4 | Mimics ester functionality; common extraction solvent. |

| Dichloromethane (DCM) | 9.1 | 3.1 | Widely used in organic synthesis. | |

| Non-Polar | Toluene | 2.4 | 2.4 | Representative aromatic solvent. |

| Heptane | 1.9 | 0.1 | Representative aliphatic solvent; anti-solvent potential. |

Temperature Control

Solubility is temperature-dependent. All experiments should be conducted in a tightly controlled temperature environment (e.g., 25.0 ± 0.5 °C). Reporting the temperature at which the measurement was made is mandatory for the data to be meaningful.

Solid-State Characterization (Trustworthiness)

The crystal form (polymorph) of the solid material can significantly impact its measured solubility. It is best practice to analyze the starting material and the residual solid after the experiment by a technique like X-Ray Powder Diffraction (XRPD) to ensure that no polymorphic transformation or solvation has occurred during the equilibration period. This step is a hallmark of a self-validating system.

Data Interpretation and Application

The quantitative data generated should be tabulated clearly. While specific experimental data for this compound is not publicly available, a typical output would be structured as follows for comparative analysis.

Illustrative Solubility Data Table for this compound at 25°C

| Solvent | Solubility Classification | Solubility (mg/mL) | Solubility (M) |

| DMSO | Very Soluble | > 100 (Hypothetical) | > 0.64 (Hypothetical) |

| Methanol | Freely Soluble | 35-100 (Hypothetical) | 0.23 - 0.64 (Hypothetical) |

| Acetonitrile | Soluble | 10-33 (Hypothetical) | 0.06 - 0.21 (Hypothetical) |

| Ethyl Acetate | Sparingly Soluble | 1-10 (Hypothetical) | 0.006 - 0.06 (Hypothetical) |

| Toluene | Slightly Soluble | 0.1-1 (Hypothetical) | 0.0006 - 0.006 (Hypothetical) |

| Heptane | Very Slightly Soluble | < 0.1 (Hypothetical) | < 0.0006 (Hypothetical) |

Note: The quantitative values above are illustrative examples to demonstrate data presentation and are not actual experimental results.

Applications in Drug Development:

-

Process Chemistry: High solubility in a reaction solvent is required for efficient synthesis, while low solubility in an anti-solvent is necessary for effective crystallization and purification.

-

Pre-formulation: Solubility data guides the selection of vehicles for preclinical toxicology studies and informs the feasibility of different formulation strategies (e.g., solutions, suspensions).

-

Discovery Screening: In early discovery, solubility data helps triage compounds, flagging those with poor properties that are likely to fail later in development.[6]

Conclusion

While a definitive, public database on the solubility of this compound in a wide array of organic solvents is lacking, this guide provides the complete theoretical and practical framework for its determination. By understanding the physicochemical properties of the molecule and applying robust, validated methodologies like the shake-flask method, researchers can generate the high-quality data essential for making informed decisions in their synthetic, medicinal, and pharmaceutical development programs. Adherence to best practices in experimental design, including careful solvent selection, temperature control, and solid-state analysis, will ensure the integrity and value of the results.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]

- 4. This compound | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

The Synthetic Chemist's Guide to Oxazole-5-Carboxylates: From Seminal Discoveries to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole-5-Carboxylate Core - A Privileged Scaffold in Medicinal Chemistry

The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of therapeutic agents.[1][3] Among the various substituted oxazoles, the oxazole-5-carboxylate moiety stands out as a particularly valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4] The presence of the carboxylate group provides a versatile handle for further chemical modifications, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to oxazole-5-carboxylates, delves into the mechanisms of classical and modern synthetic methodologies, and offers practical insights for their application in research and drug development.

The Genesis of Oxazole Synthesis: A Historical Perspective

The journey into the synthesis of oxazoles began in the late 19th and early 20th centuries, with pioneering chemists laying the groundwork for what would become a vast and diverse field of organic chemistry. While the initial discoveries were not specifically focused on oxazole-5-carboxylates, they established the fundamental principles of oxazole ring formation.

The Robinson-Gabriel Synthesis: A Cornerstone of Oxazole Chemistry

One of the earliest and most enduring methods for oxazole synthesis is the Robinson-Gabriel synthesis, independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[5][6] This powerful reaction involves the intramolecular cyclization and dehydration of an α-acylamino ketone to form the oxazole ring.[7][8] The reaction is typically catalyzed by a dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid.[7]

The versatility of the Robinson-Gabriel synthesis allows for the preparation of a wide range of substituted oxazoles. For the synthesis of oxazole-5-carboxylates, the starting α-acylamino ketone would need to incorporate an ester or a precursor to a carboxylate group at the appropriate position.

A significant advancement in the application of this method is the tandem Ugi/Robinson-Gabriel sequence, which allows for the concise synthesis of 2,4,5-trisubstituted oxazoles from simple starting materials in a multicomponent fashion.[9]

The Cornforth and Cook-Heilbron Syntheses: Alternative Pathways to the Oxazole Ring

In the 1940s, two other notable methods for oxazole synthesis were developed. The Cornforth rearrangement , first reported by John Cornforth in 1949, is a thermal rearrangement of a 4-acyloxazole where the acyl group and the C5 substituent exchange positions.[10] This reaction proceeds through a nitrile ylide intermediate and has been utilized in the synthesis of amino acids where oxazoles are key intermediates.[10]

The Cook-Heilbron synthesis , discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, provides a route to 5-aminothiazoles, but related chemistry can be adapted for oxazole synthesis.[11] It involves the reaction of α-aminonitriles with reagents like carbon disulfide.[11]

The Van Leusen Reaction: A Paradigm Shift in Oxazole Synthesis

A major breakthrough in oxazole synthesis came in 1972 with the development of the Van Leusen reaction .[1] This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[12][13] The reaction is prized for its mild conditions, broad substrate scope, and operational simplicity.[1]

The Van Leusen reaction is particularly well-suited for the synthesis of 5-substituted oxazoles, making it a go-to method for preparing oxazole-5-carboxylate precursors.[1] The general mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of toluenesulfinic acid to yield the aromatic oxazole.[1]

Modern variations of the Van Leusen reaction include one-pot syntheses of 4,5-disubstituted oxazoles in ionic liquids and microwave-assisted protocols, which offer improved efficiency and more environmentally friendly conditions.[1][14]

Modern Synthetic Methodologies for Oxazole-5-Carboxylates

Building upon the classical foundations, contemporary organic synthesis has introduced a plethora of innovative methods for constructing the oxazole-5-carboxylate scaffold with greater efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Syntheses

Metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, and oxazoles are no exception. Various transition metals, including palladium, copper, and gold, have been employed to catalyze the formation of the oxazole ring.

-

Palladium-catalyzed direct arylation methods have been developed for the regioselective functionalization of oxazoles at the C2 and C5 positions.[15]

-

Copper-catalyzed methods include the oxidative cyclization of enamides and multicomponent reactions involving carboxylic acids, benzoin, and ammonium acetate.[16][17]

-

A recent development involves a silver-catalyzed oxidative decarboxylation of α-oxocarboxylates and cyclization with isocyanides.[18]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. As mentioned earlier, the tandem Ugi/Robinson-Gabriel reaction is a prime example of an MCR for oxazole synthesis.[9] Another notable MCR is an acid-promoted tandem cyclization of arylglyoxal monohydrates, nitriles, and various C-nucleophiles to produce fully substituted oxazoles.[19]

| Method | Key Reactants | Catalyst/Conditions | Key Advantages |

| Robinson-Gabriel | α-Acylamino ketone | Dehydrating agent (e.g., H₂SO₄) | Versatile, well-established |

| Van Leusen | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | Mild conditions, good for 5-substituted oxazoles |

| Metal-Catalyzed | Varies (e.g., amides, ketones) | Pd, Cu, Au catalysts | High efficiency and selectivity |

| Multicomponent | Multiple simple starting materials | Varies | High atom economy, rapid access to complexity |

Experimental Protocols for Key Syntheses

Protocol 1: Van Leusen Synthesis of a 5-Substituted Oxazole

This protocol is a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC.

Materials:

-

Aldehyde (1.0 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Methanol (10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add methanol (10 mL) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted oxazole.[1]

Protocol 2: One-Pot Synthesis of a 4,5-Disubstituted Oxazole via a Modified Van Leusen Reaction

This protocol describes a one-pot synthesis of a 4,5-disubstituted oxazole using an ionic liquid as the solvent.

Materials:

-

Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

-

Potassium carbonate (K₂CO₃) (1.5 mmol)

-

Ionic liquid (e.g., [bmim]BF₄) (2 mL)

-

Aliphatic halide (1.1 mmol)

-

Aldehyde (1.2 mmol)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve TosMIC (1.0 mmol) and K₂CO₃ (1.5 mmol) in the ionic liquid (2 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the aliphatic halide (1.1 mmol) and continue stirring for the time required for the alkylation to complete (monitor by TLC).

-

Add the aldehyde (1.2 mmol) to the reaction mixture and stir at room temperature for approximately 10 hours.

-

Upon completion, pour the reaction mixture into water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[14]

Applications in Drug Development: The Impact of the Oxazole-5-Carboxylate Scaffold

The oxazole moiety is a common feature in a number of FDA-approved drugs, highlighting its importance in pharmaceutical research.[20][21] While specific drugs containing the oxazole-5-carboxylate core are less commonly highlighted in general reviews, this scaffold is a crucial intermediate in the synthesis of many biologically active compounds. For instance, the versatility of the carboxylate group allows for its conversion into amides, esters, and other functional groups, which are prevalent in drug molecules.

The synthesis of ethyl 2-aminooxazole-5-carboxylate, for example, provides a building block with multiple points for diversification, making it a valuable starting material for creating libraries of potential drug candidates.[22][23][24] Research has shown that oxazole derivatives possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[7][25][26]

Conclusion and Future Outlook

The synthesis of oxazole-5-carboxylates has evolved significantly from the seminal discoveries of Robinson and Gabriel to the sophisticated metal-catalyzed and multicomponent reactions of the 21st century. The development of robust and versatile methods like the Van Leusen reaction has made this privileged scaffold readily accessible to medicinal chemists. As our understanding of disease pathways deepens, the ability to rapidly synthesize and modify complex molecules containing the oxazole-5-carboxylate core will be crucial for the discovery of the next generation of therapeutic agents. Future research will likely focus on developing even more efficient, sustainable, and enantioselective methods for the synthesis of these valuable compounds, further solidifying their importance in the landscape of drug discovery and development.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ijmpr.in [ijmpr.in]

- 4. chemimpex.com [chemimpex.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]